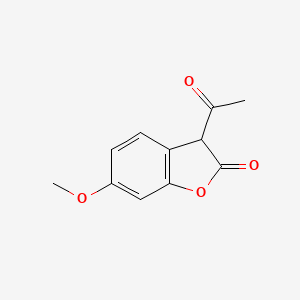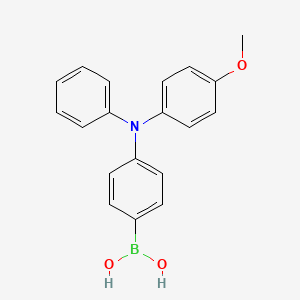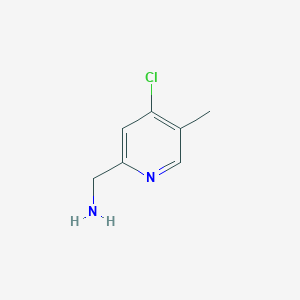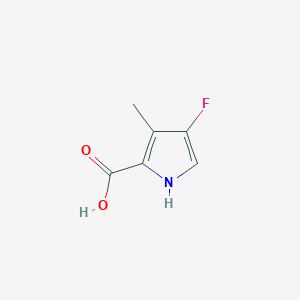
tert-Butyl 2-(2-bromophenyl)acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 2-(2-bromophenyl)acrylate: is an organic compound with the molecular formula C13H15BrO2. It is a derivative of acrylate, featuring a tert-butyl ester group and a bromophenyl substituent. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: tert-Butyl 2-(2-bromophenyl)acrylate can be synthesized through a multi-step process. One common method involves the bromination of 2-phenylacrylic acid followed by esterification with tert-butyl alcohol. The reaction conditions typically include the use of a brominating agent such as N-bromosuccinimide (NBS) and a catalyst like azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl 2-(2-bromophenyl)acrylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Polymerization: The acrylate group allows for polymerization reactions, forming polymers with specific properties.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide in the presence of a solvent like toluene.
Hydrolysis: Acidic or basic conditions can be employed, using reagents like hydrochloric acid or sodium hydroxide.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.
Polymers: Poly(this compound) with specific molecular weights and properties.
Carboxylic Acids: Resulting from the hydrolysis of the ester group.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 2-(2-bromophenyl)acrylate has several applications in scientific research:
Chemistry: Used as a monomer in polymerization reactions to create specialized polymers with unique properties.
Biology: Potential use in the synthesis of biologically active compounds.
Medicine: Investigated for its role in drug delivery systems due to its ability to form biocompatible polymers.
Wirkmechanismus
The mechanism of action of tert-Butyl 2-(2-bromophenyl)acrylate involves its reactivity due to the presence of the bromine atom and the acrylate group. The bromine atom can participate in substitution reactions, while the acrylate group can undergo polymerization. These reactions are facilitated by the electronic effects of the tert-butyl and bromophenyl groups, which influence the reactivity and stability of the compound .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl acrylate: Similar in structure but lacks the bromophenyl group, leading to different reactivity and applications.
2-Bromophenylacrylic acid: Lacks the tert-butyl ester group, affecting its solubility and reactivity.
Methyl 2-(2-bromophenyl)acrylate: Similar ester but with a methyl group instead of tert-butyl, influencing its physical and chemical properties.
Uniqueness: tert-Butyl 2-(2-bromophenyl)acrylate is unique due to the combination of the bulky tert-butyl group and the reactive bromophenyl group. This combination imparts specific reactivity and stability, making it suitable for specialized applications in polymer chemistry and materials science .
Eigenschaften
Molekularformel |
C13H15BrO2 |
|---|---|
Molekulargewicht |
283.16 g/mol |
IUPAC-Name |
tert-butyl 2-(2-bromophenyl)prop-2-enoate |
InChI |
InChI=1S/C13H15BrO2/c1-9(12(15)16-13(2,3)4)10-7-5-6-8-11(10)14/h5-8H,1H2,2-4H3 |
InChI-Schlüssel |
UFHWHKMPZMRIIB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C(=C)C1=CC=CC=C1Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Methoxy-4-[2-(methoxymethoxy)ethyl]benzene](/img/structure/B13662942.png)

![5H-Naphtho[2,3-b]carbazole](/img/structure/B13662971.png)

![Dimethyl 3,3'-diamino-[1,1'-biphenyl]-4,4'-dicarboxylate](/img/structure/B13662979.png)









